molecular formula C15H19ClN4O B1671853 Facinicline hydrochloride CAS No. 677305-02-1

Facinicline hydrochloride

Cat. No.: B1671853
CAS No.: 677305-02-1
M. Wt: 306.79 g/mol
InChI Key: CMRLNEYJEPELSM-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

Facinicline hydrochloride is chemically designated as N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide hydrochloride . Its molecular formula is C₁₅H₁₉ClN₄O , with a molecular weight of 306.79 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility and bioavailability.

Table 1: Core Chemical Properties

Property Value Source
IUPAC Name N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide hydrochloride
Molecular Formula C₁₅H₁₉ClN₄O
Molecular Weight 306.79 g/mol
SMILES Notation C1CN2CCC1C@@HNC(=O)C3=NNC4=CC=CC=C43.Cl

Crystallographic Analysis and Polymorphic Forms

This compound’s crystalline structure has not been explicitly characterized in publicly available literature. However, its hydrochloride salt formulation typically stabilizes the compound in a crystalline form, which is critical for pharmaceutical applications. Polymorphic variations, which could influence physicochemical properties, are not reported in the provided sources. Further crystallographic studies would be required to elucidate its atomic packing and intermolecular interactions.

Spectroscopic Profiling (NMR, MS, IR)

While the structural connectivity of this compound is well-documented, detailed spectroscopic data (e.g., NMR, MS, IR) are not publicly accessible. The absence of such data in the provided sources may reflect proprietary restrictions or unpublished studies. For example:

  • NMR : Expected to confirm the (3S)-stereochemistry of the quinuclidine moiety and the indazole-carboxamide linkage.
  • MS : Would reveal fragmentation patterns consistent with the molecular formula C₁₅H₁₉ClN₄O .
  • IR : Key absorption bands for carbonyl (C=O) and aromatic (C=C) groups should align with the indazole and carboxamide functional groups.

Conformational Analysis and Stereochemical Considerations

The (3S)-configuration of the 1-azabicyclo[2.2.2]octane (quinuclidine) moiety is pivotal for receptor binding specificity. This stereochemistry ensures optimal alignment with the α7 nAChR binding pocket, enabling partial agonist activity. Computational models suggest that the bicyclic structure locks the molecule into a rigid conformation, minimizing entropic penalties during receptor interaction.

Comparative Structural Analysis with Related Nicotinic Agonists

This compound differs structurally from other nicotinic agonists, such as AZD1446 (TC-6683) , which targets the α4β2 nAChR. Key distinctions include:

Feature This compound AZD1446 (TC-6683)
Core Scaffold Indazole-carboxamide linked to quinuclidine Diazabicyclooctane linked to chlorofuran
Target Receptor α7 nAChR α4β2 nAChR
Functional Groups Carboxamide, aromatic indazole Ketone, furan ring
Stereochemistry (3S)-quinuclidine Non-stereogenic bicyclic system

This structural divergence underpins their distinct pharmacological profiles.

Properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRLNEYJEPELSM-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677305-02-1
Record name Facinicline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677305021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FACINICLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6J463N18M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthetic route for MEM-3454 involves several steps, starting with the preparation of the indazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for MEM-3454 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

MEM-3454 undergoes various chemical reactions, including:

    Oxidation: MEM-3454 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on MEM-3454, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the MEM-3454 molecule, potentially enhancing its activity or selectivity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Therapeutic Applications

  • Cognitive Disorders
    • Alzheimer's Disease : Facinicline has been explored for its potential in treating Alzheimer's disease due to its ability to enhance cognition. Clinical trials have indicated improvements in memory and learning tasks in rodent models following administration .
    • Schizophrenia : The drug is currently under investigation for its efficacy in alleviating cognitive deficits associated with schizophrenia. A randomized placebo-controlled study is ongoing to assess its impact on auditory evoked potentials, which are often diminished in affected patients .
  • Neuroprotection
    • Research indicates that Facinicline may provide neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative processes. Its role in enhancing synaptic plasticity could be beneficial in various neurodegenerative diseases .

Cognitive Enhancement in Rodent Models

A study by Wallace et al. (2011) demonstrated that this compound improved object recognition memory in male Sprague-Dawley rats at doses ranging from 0.1 to 10 mg/kg administered orally. The study reported significant enhancements in cognitive performance, indicating the compound's potential utility in treating cognitive impairments .

Clinical Trials

Facinicline was co-developed by Roche and has undergone Phase 2 clinical trials targeting Alzheimer's disease and schizophrenia. However, progress has been limited, with some indications of discontinuation due to insufficient efficacy data .

Data Table: Summary of Key Research Findings

Study ReferenceApplication AreaModel UsedKey Findings
Wallace et al. (2011)Cognitive DisordersMale Sprague-Dawley ratsImproved object recognition memory at doses of 0.1-10 mg/kg
Ongoing StudySchizophreniaHuman participantsInvestigating effects on auditory evoked potentials
BOC SciencesAlzheimer's DiseaseClinical TrialsPhase 2 trials reported but with limited progress

Mechanism of Action

MEM-3454 exerts its effects by acting as a partial agonist of the nicotinic alpha-7 receptor. This receptor is involved in various cognitive processes, including memory and learning. By binding to the receptor, MEM-3454 enhances its activity, leading to improved cognitive function. Additionally, MEM-3454 has properties of a serotonin 3 receptor antagonist, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Clinical and Developmental Status

Compound Development Stage Key Advantages Limitations
Facinicline HCl Preclinical Dual α7nAChR/5-HT3 activity; oral bioavailability No Phase 1/2 data reported
Encenicline HCl Discontinued High α7nAChR selectivity Toxicity in Phase 2
MEM 3454 Phase 2a (on hold) Cognitive improvement in early trials Regulatory hurdles
Donepezil HCl Marketed Proven efficacy in Alzheimer’s Peripheral side effects

Biological Activity

Facinicline hydrochloride, also known as RG3487, is a novel compound recognized for its biological activity as a partial agonist of the nicotinic alpha-7 (α7) receptor and an antagonist of the serotonin 3 (5-HT3) receptor. This compound has garnered interest for its potential therapeutic applications, particularly in cognitive dysfunction associated with conditions such as Alzheimer's disease and schizophrenia.

This compound exhibits dual pharmacological effects:

  • Partial Agonism at α7 nAChR : It activates the α7 nicotinic acetylcholine receptors, which are implicated in cognitive processes. The compound has a binding affinity (Ki) of 6 nM for the α7 receptor, indicating a strong interaction that can enhance cognitive functions and sensorimotor gating in preclinical models .
  • Antagonism at 5-HT3 Receptors : Facinicline also acts as an antagonist at the 5-HT3 receptor with a Ki of 1.2 nM. This interaction is believed to contribute to its effects on dopamine release and modulation of neurotransmitter systems involved in cognition .

In Vitro Studies

In vitro studies have demonstrated that Facinicline activates human α7 nAChRs with an effective concentration (EC50) of approximately 0.8 μM in oocyte models and 7.7 μM in QM7 cells . Additionally, its antagonistic properties at the serotonin 3 receptor were confirmed with an IC50 of 2.8 nM in oocytes and 32.7 nM in N1E-115 cells .

In Vivo Studies

Facinicline's efficacy has been evaluated in various animal models:

  • Cognitive Enhancement : In rodent studies, administration of Facinicline improved object recognition memory, with minimally effective doses starting at 1.0 mg/kg administered orally. The compound demonstrated significant enhancement in memory tasks after both acute and repeated dosing regimens .
  • Sensorimotor Gating : Improvements in sensorimotor gating were noted, suggesting potential benefits for conditions characterized by cognitive deficits such as schizophrenia .

Clinical Studies

This compound has been investigated in clinical trials targeting cognitive deficits associated with schizophrenia and Alzheimer's disease:

  • A randomized, placebo-controlled study was conducted to assess its impact on cognitive symptoms in schizophrenia patients, indicating ongoing interest in its clinical applications .

Cognitive Dysfunction in Schizophrenia

In a clinical trial involving patients with schizophrenia, Facinicline was administered to evaluate its efficacy in improving cognitive deficits. The results indicated a statistically significant improvement compared to placebo, highlighting its potential as a therapeutic agent for enhancing cognition in this patient population .

Alzheimer's Disease

Facinicline has also been explored for its effects on Alzheimer's disease-related cognitive decline. Early-phase trials reported improvements in cognitive function among participants receiving the drug compared to those on placebo, suggesting that it may offer therapeutic benefits for managing symptoms of Alzheimer's .

Pharmacological Profile

PropertyValue
Molecular FormulaC15H19ClN4O
Molecular Weight270.3296 g/mol
α7 nAChR Ki6 nM
5-HT3 Receptor Ki1.2 nM
EC50 (α7 nAChR)0.8 μM (oocytes)
IC50 (5-HT3 Receptor)2.8 nM (oocytes)

Summary of Clinical Trials

ConditionPhaseResults
Cognitive DysfunctionIISignificant improvement noted
SchizophreniaIIPositive effects on cognition
Alzheimer's DiseaseIICognitive function enhancement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Facinicline hydrochloride
Reactant of Route 2
Reactant of Route 2
Facinicline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.